3-Amino-1,1,3-trimethylurea

Description

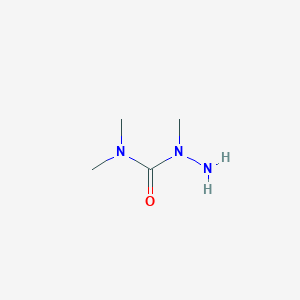

3-Amino-1,1,3-trimethylurea is an organic compound with the molecular formula C4H11N3O It is a derivative of urea, characterized by the presence of three methyl groups and an amino group attached to the urea core

Properties

Molecular Formula |

C4H11N3O |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

1-amino-1,3,3-trimethylurea |

InChI |

InChI=1S/C4H11N3O/c1-6(2)4(8)7(3)5/h5H2,1-3H3 |

InChI Key |

NKEJYEDPAIXMMP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,3-trimethylurea typically involves the reaction of 1,1,3-trimethylurea with an amine source under controlled conditions. One common method involves the use of hydrochloric acid and sodium nitrite to facilitate the reaction . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,1,3-trimethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

3-Amino-1,1,3-trimethylurea has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,3-trimethylurea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1,1,3-Trimethylurea: A closely related compound with similar structural features but lacking the amino group.

3-Amino-1,2,4-triazole: Another compound with an amino group, used in different contexts and applications.

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Biological Activity

Overview

3-Amino-1,1,3-trimethylurea is an organic compound that has garnered attention for its potential biological activities. This compound, a derivative of trimethylurea, has been investigated for various applications in biochemistry and medicine, particularly its role as a biochemical probe and its therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group attached to a trimethylurea moiety. This unique configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to inhibition or activation of various biological pathways, resulting in therapeutic effects. Research indicates that it may exert anti-inflammatory and anticancer properties by modulating enzyme activities involved in these processes.

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound, particularly in the following areas:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in inflammatory responses. For instance:

- Enzyme Inhibition : A study found that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins. This inhibition was dose-dependent and significant at concentrations above 10 µM.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and safety profile of this compound:

- Toxicity Assessments : Research indicated that at doses up to 450 mg/kg body weight per day in rats, there were no significant adverse effects on reproductive performance or general health. However, higher doses led to renal alterations such as tubular necrosis .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group + trimethylurea | Anti-inflammatory; anticancer |

| 1-(3-Aminophenyl)-1,3-dimethylurea | Aminophenyl + dimethylurea | Potential enzyme probe |

| 1-(3-Aminophenyl)-1,3,3-trimethylguanidine | Aminophenyl + guanidine | Anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.